N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic small molecule characterized by a 1,3-benzodioxole moiety, a quinazolinone core, and a sulfanyl-linked 3,4-dichlorophenyl group. The benzodioxol group is associated with membrane permeability and metabolic stability , while the quinazolinone scaffold is frequently observed in kinase inhibitors and apoptosis modulators.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl2N3O7S/c30-19-5-4-17(9-20(19)31)22(35)13-42-29-33-21-11-26-25(40-15-41-26)10-18(21)28(37)34(29)7-1-2-27(36)32-12-16-3-6-23-24(8-16)39-14-38-23/h3-6,8-11H,1-2,7,12-15H2,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFJURHIIFZNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC(=C(C=C6)Cl)Cl)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described by the following IUPAC name:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The synthesis starts with the formation of benzodioxole and quinazolinone intermediates.
- Coupling Reactions : These intermediates are then coupled under controlled conditions using reagents such as chlorinating and fluorinating agents.
- Purification : Advanced purification techniques are employed to isolate the final product with high yield and purity.
A detailed overview of synthetic routes can be found in various chemical databases and publications .
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study published by Walid Fayad reported that screening a library of compounds identified this molecule as a potent inhibitor against multicellular spheroids derived from breast cancer cells . The compound's mechanism involved inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:
- Inhibition of Pathogenic Strains : The compound showed activity against several bacterial strains including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxole moiety | Enhances lipophilicity and cellular uptake |
| Quinazoline scaffold | Essential for receptor binding and activity |
| Sulfanyl group | Modulates interaction with biological targets |
These insights guide further modifications to improve potency and selectivity.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. The pathways affected may include:
- Signal Transduction Pathways : The compound may interfere with key signaling pathways that regulate cell growth and survival.
- Enzyme Inhibition : It potentially inhibits enzymes critical for tumor metabolism or microbial survival.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide exhibit significant anticancer properties. These compounds often target key pathways involved in tumor growth and proliferation:
- EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR) has shown promise in treating various cancers due to its role in cell signaling pathways that promote tumor growth .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Studies on similar compounds have demonstrated their ability to inhibit bacterial DNA gyrase, making them effective against a range of bacterial infections:
- Inhibition of DNA Gyrase : This mechanism is crucial for the development of new antibiotics aimed at combating resistant strains of bacteria .
Case Studies
Several studies have explored the efficacy of compounds with similar structures:
- Study on Quinoline Derivatives : A study demonstrated that novel quinoline hybrids could effectively inhibit both cancer cell proliferation and microbial growth by targeting EGFR and DNA gyrase respectively .
- Synthesis of Sulfonamide Derivatives : Research on sulfonamides with benzodioxane moieties showed promising results in inhibiting enzymes related to diabetes and Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
The 3,4-dichlorophenyl group in the target compound confers higher lipophilicity (logP 3.8 vs. 2.1 in Compound A), enhancing membrane permeability and target engagement. Compound A’s morpholine group improves aqueous solubility but reduces kinase inhibition potency (IC50 45.6 nM vs. 12.4 nM), highlighting the trade-off between solubility and efficacy .
Mechanisms of Action (MOA) and Structural Similarity
Studies indicate that structural similarity often correlates with shared MOAs. For instance, oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping protein targets (e.g., NF-κB, STAT3) and anti-inflammatory effects .
However, highlights exceptions: only 20% of structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression profiles. This underscores the importance of empirical validation, as minor substituent changes (e.g., halogenation) can drastically alter bioactivity .
Network Pharmacology and QSAR Predictions
Quantitative Structure-Activity Relationship (QSAR) models predict that the target compound’s dichlorophenyl group enhances corrosion inhibition (a proxy for target binding) compared to non-halogenated analogues . Network pharmacology analyses further suggest synergistic effects when combining structurally similar compounds, as seen in Chinese herbal formulations .
Research Findings and Limitations
Key Findings
- Structural Determinants of Activity : The 3,4-dichlorophenyl group is critical for high kinase inhibition, while the benzodioxol moiety aids metabolic stability .
- Bioisosteric Replacements : Tetrazole groups (as in Compound B) mimic carboxylic acids but may alter target specificity .
- Conflicting Evidence on MOA Predictability : While scaffold similarity often predicts MOA (e.g., OA/HG ), biological context (e.g., cell type, pathway crosstalk) can override structural predictions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally complex heterocycles like this compound often involves multi-step reactions. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-(3,4-dichlorophenyl)-2-oxoethyl thiol) with a halogenated quinazolinone core under basic conditions (e.g., NaOH in ethanol) to form the sulfanyl bridge .
- Amidation : Coupling the benzodioxol-methyl moiety to the butanamide chain using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DMF .
- Purification : Crystallization in ethanol or methanol improves yield (82–90%) and purity. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoethyl group, S-H absence post-thioether formation) .
- ¹H NMR : Assign peaks for benzodioxol methylene protons (δ 4.8–5.2 ppm), dichlorophenyl aromatic protons (δ 7.2–7.6 ppm), and quinazolinone NH (δ 10–12 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm mass accuracy to distinguish from analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to GABAergic targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to dock the compound into GABA receptor subtypes (e.g., α1β2γ2). Focus on the dichlorophenyl and quinazolinone moieties, which may interact with hydrophobic pockets .
- MD simulations : Assess binding stability over 100 ns trajectories in CHARMM or AMBER. Compare results with known anticonvulsants (e.g., benzodiazepines) to identify competitive binding .
- Validate predictions with in vivo PTZ-induced seizure models in rodents, measuring ED₅₀ and neurotoxicity .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo assays?
- Methodological Answer :
- Metabolic stability : Test hepatic microsomal degradation (e.g., human/rat liver S9 fractions) to identify rapid clearance pathways .
- BBB permeability : Use PAMPA-BBB assays or MDCK cell monolayers. Modify lipophilicity (e.g., substituents on the benzodioxol ring) to enhance CNS penetration .
- Dose-response refinement : Adjust administration routes (e.g., intraperitoneal vs. oral) and measure plasma pharmacokinetics via LC-MS/MS .
Q. How can AI-driven process simulation optimize large-scale synthesis?
- Methodological Answer :
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to identify optimal stirring rates and temperature profiles (e.g., 60–80°C for amidation) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict solvent effects (e.g., DMF vs. THF) on yield and purity .
- Smart laboratories : Implement real-time HPLC feedback loops to adjust reagent addition dynamically .
Q. What substituent modifications enhance selectivity for quinazolinone-based targets?
- Methodological Answer :
- SAR studies : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂ at benzodioxol-5-yl) to modulate electron density .
- Halogen substitutions (e.g., Br instead of Cl on the phenyl ring) to probe steric effects .
- Activity cliffs : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent size/logP with IC₅₀ in enzyme assays .
Methodological & Theoretical Questions
Q. How to design a robust protocol for assessing environmental fate of this compound?
- Methodological Answer :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-QTOF .
- Soil adsorption : Use OECD Guideline 106; measure Kd values in loam/clay soils .
- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
Q. What theoretical frameworks guide mechanistic studies of its antimicrobial activity?
- Methodological Answer :
- Target hypothesis : Link to bacterial topoisomerase II inhibition (DNA gyrase) via quinazolinone intercalation. Validate via:
- Gel electrophoresis : Detect DNA supercoiling changes in E. coli .
- Resistance profiling : Compare MICs against S. aureus WT vs. norA knockout strains .
- Redox cycling potential : Test ROS generation in bacterial cultures using DCFH-DA fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
